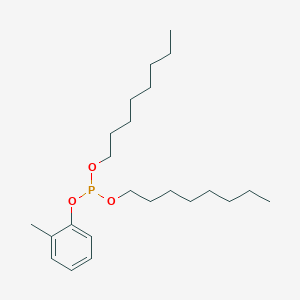

2-Methylphenyl dioctyl phosphite

Description

Properties

CAS No. |

57913-10-7 |

|---|---|

Molecular Formula |

C23H41O3P |

Molecular Weight |

396.5 g/mol |

IUPAC Name |

(2-methylphenyl) dioctyl phosphite |

InChI |

InChI=1S/C23H41O3P/c1-4-6-8-10-12-16-20-24-27(25-21-17-13-11-9-7-5-2)26-23-19-15-14-18-22(23)3/h14-15,18-19H,4-13,16-17,20-21H2,1-3H3 |

InChI Key |

DICORDSUTKBLIG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOP(OCCCCCCCC)OC1=CC=CC=C1C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis typically follows a two-step mechanism:

- Formation of Dichloro Intermediate : PCl₃ reacts with two equivalents of octanol to form dioctyl phosphorochloridite (ClP(O)(OC₈H₁₇)₂).

- Phenolic Substitution : The dichloro intermediate reacts with 2-methylphenol, displacing the remaining chloride to yield the final product.

Critical stoichiometric ratios ensure complete substitution. For example, a 1:2:1 molar ratio of PCl₃:octanol:2-methylphenol is standard, though excess alcohol may drive the reaction to completion.

Solvent and Temperature Optimization

Solvents like toluene or methylene chloride stabilize intermediates and prevent viscosity spikes. Patent CN101684130B highlights methylene chloride’s superiority in maintaining solution homogeneity during phenolic substitution. Reactions occur at controlled temperatures:

- Step 1 : 90–100°C for PCl₃-octanol reaction.

- Step 2 : 30–50°C for phenolic substitution to minimize side reactions.

Direct Esterification Methods

Single-Pot Synthesis

A one-pot approach combines PCl₃, octanol, and 2-methylphenol in a single reactor. Triethylamine is added to neutralize HCl, shifting equilibrium toward product formation.

Procedure :

Sequential Esterification

This method isolates intermediates for higher purity:

Step 1: Dioctyl Phosphorochloridite Synthesis

- React PCl₃ (1 mol) with octanol (2 mol) in heptane at 90°C.

- Distill excess PCl₃ under reduced pressure.

Step 2: Phenolic Substitution

- Combine dichloro intermediate (1 mol) with 2-methylphenol (1 mol) and triethylamine (2 mol) in methylene chloride.

- Stir at 25°C for 24 hours, filter, and vacuum-distill.

Yield : 80–90%, chloride content <0.01%.

Chloro Phosphite Intermediate Route

Patent CN101684130B details using chloro phosphite esters for controlled synthesis:

Intermediate Preparation

React PCl₃ with 2-methylphenol (1:1 molar ratio) at 100°C to form 2-methylphenyl phosphorodichloridite (Cl₂P(O)C₆H₃CH₃). Excess PCl₃ is distilled off.

Alcoholysis with Octanol

- Dissolve chloro intermediate (1 mol) in methylene chloride.

- Add octanol (2 mol) and triethylamine (2 mol) at -30°C.

- Warm to 25°C, stir 12 hours, and isolate product via vacuum distillation.

Advantages :

- Minimizes side products.

- Enables precise stoichiometric control.

Solvent and Catalytic Effects

Solvent Selection

| Solvent | Reaction Efficiency | Purity (%) |

|---|---|---|

| Methylene Chloride | High | 99 |

| Toluene | Moderate | 95 |

| Heptane | Low | 85 |

Data from CN101684130B and CN102503975A.

Methylene chloride’s high polarity enhances intermediate solubility, critical for avoiding gelation.

Role of Triethylamine

Triethylamine serves dual roles:

- Acid Scavenger : Neutralizes HCl, preventing side reactions.

- Catalyst : Accelerates nucleophilic substitution via deprotonation.

Purification Techniques

Vacuum Distillation

Post-reaction mixtures undergo vacuum distillation (10 mmHg, 150°C) to remove solvents and low-boiling impurities. This step is crucial for achieving >98% purity.

Recrystallization

For solid by-products, hexane recrystallization at -20°C isolates the product.

Challenges and Mitigation

Steric Hindrance

Octanol’s long alkyl chain slows substitution. Mitigation strategies include:

Oxidation Prevention

Phosphite esters oxidize readily to phosphates. Conduct reactions under nitrogen and store products with antioxidants.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Chloride Content (%wt) |

|---|---|---|---|

| Single-Pot | 70–85 | 98 | <0.05 |

| Sequential | 80–90 | 99 | <0.01 |

| Chloro Intermediate | 75–80 | 99 | <0.01 |

Data synthesized from CN101684130B and CN102503975A.

The sequential method offers optimal balance between yield and purity, favored for industrial-scale production.

Industrial-Scale Adaptations

Continuous Flow Reactors

Patent CN104072537B suggests adapting batch processes to continuous flow for higher throughput. Key parameters:

- Residence time: 2 hours.

- Temperature gradient: 90°C → 40°C.

Waste Management

Triethylamine hydrochloride by-product is filtered and recycled. Distillation residues are incinerated under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Methylphenyl dioctyl phosphite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phosphite group, which can act as a nucleophile or electrophile depending on the reaction conditions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or oxygen, leading to the formation of phosphates.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions often occur in the presence of halogenating agents, resulting in the replacement of the phosphite group with other functional groups.

Major Products: The major products formed from these reactions include various phosphates, phosphonates, and substituted phosphites, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methylphenyl dioctyl phosphite is an organophosphorus compound featuring a 2-methylphenyl group linked to two octyl chains via a phosphite functional group. It belongs to the broader category of phosphites, which are esters of phosphorous acid. The molecular formula for 2-Methylphenyl dioctyl phosphite is . It is typically a colorless to pale yellow liquid and has potential applications in various industrial processes because of its chemical stability and reactivity.

Applications of 2-Methylphenyl dioctyl phosphite:

The search results mention that 2-Methylphenyl dioctyl phosphite has applications in various fields because of its chemical stability and reactivity. However, the specific applications are not detailed in the provided search results.

Several compounds share structural similarities with 2-Methylphenyl dioctyl phosphite. A comparison highlighting its uniqueness is shown below:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Diethyl Phosphite | Dialkyl Phosphite | Commonly used as a reagent; more reactive due to smaller alkyl groups |

| Triphenyl Phosphite | Trialkyl Phosphite | Used in organic synthesis; exhibits different reactivity patterns |

| Phenyl Methyl Phosphinate | Aryl Phosphinate | Contains a methyl group; used in similar applications but less sterically hindered |

| Octadecyl Phosphonic Acid | Long-chain Phosphonic Acid | Higher hydrophobicity; used primarily in surfactants and emulsifiers |

Mechanism of Action

The mechanism of action of 2-methylphenyl dioctyl phosphite primarily involves its antioxidant properties. The compound can scavenge free radicals and decompose hydroperoxides, thereby preventing oxidative degradation of materials. This action is facilitated by the phosphite group, which can donate electrons to neutralize reactive oxygen species. Additionally, the compound can interact with metal ions, forming stable complexes that inhibit catalytic oxidation processes.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key properties of 2-Methylphenyl dioctyl phosphite and structurally related compounds:

Key Observations:

Phosphites vs. Phosphates :

- Phosphites (e.g., dioctyl phosphite) primarily act as antioxidants , while phosphates (e.g., diphenyl octyl phosphate) often serve as flame retardants or plasticizers .

- Phosphites are more reactive toward peroxides, whereas phosphates exhibit higher thermal stability .

Substituent Effects: 2-Methylphenyl dioctyl phosphite’s methylphenyl group likely enhances steric protection of the phosphorus atom, delaying hydrolysis compared to dimethyl phenyl phosphate . Diphenyl octyl phosphate’s 2-ethylhexyl group improves compatibility with non-polar polymers like PVC, making it a superior plasticizer .

Environmental and Health Impact :

- Dioctyl phosphite has a short-term exposure limit (ESL) of 20 µg/m³ , suggesting moderate acute toxicity compared to dioctyl disulfide (ESL 10 µg/m³) .

- Phosphate esters like triphenyl phosphite are associated with metabolic disruption (e.g., diphenyl phosphate as a metabolite) , whereas phosphites are less studied for chronic effects.

Application-Specific Comparisons

Polymer Stabilization :

Flame Retardancy :

- Environmental Persistence: Dioctyl phthalate (a phthalate ester) is notorious for bioaccumulation and endocrine disruption, whereas phosphites like dioctyl phosphite degrade more readily .

Q & A

Basic: What are the recommended methods for synthesizing 2-methylphenyl dioctyl phosphite with high purity?

Answer:

Synthesis typically involves reacting phosphorus trichloride (PCl₃) with phenol derivatives and 2-ethylhexanol under controlled conditions. Key parameters include:

- Molar ratios : Optimizing the stoichiometry of PCl₃ to phenol and alcohol (e.g., 1:2:1 for monoester formation) .

- Temperature : Maintaining temperatures below 50°C to prevent side reactions (e.g., oxidation or transesterification) .

- Purification : Distillation under reduced pressure or column chromatography to isolate the phosphite ester.

- Monitoring : Using ³¹P NMR to track intermediates (e.g., phosphorochloridite) and confirm product formation .

Basic: How can 2-methylphenyl dioctyl phosphite be characterized for structural confirmation?

Answer:

- ³¹P NMR : Primary tool for identifying the phosphite ester (δ ~100–130 ppm for P(III) species) and detecting impurities like phosphates (P(V), δ ~0–10 ppm) .

- FTIR : Peaks at 950–1050 cm⁻¹ (P–O–C aromatic) and 1250–1300 cm⁻¹ (P=O if oxidized) .

- GC-MS : To assess purity and confirm molecular weight (382.52 g/mol) .

Basic: What are the critical stability considerations for storing 2-methylphenyl dioctyl phosphite?

Answer:

- Oxidation : Susceptible to air oxidation, forming phosphate derivatives. Store under inert gas (N₂/Ar) with antioxidants like BHT .

- Moisture : Hydrolyzes in humid conditions; use desiccants or anhydrous solvents .

- Temperature : Degrades above 80°C; long-term storage at –20°C recommended .

Advanced: How can researchers resolve contradictions in phosphite efficacy as a fungicide under varying phosphate concentrations?

Answer:

- Experimental design : Use hydroponic or soil-based assays with controlled phosphate levels (e.g., 0.1–10 mM Pi) to mimic real-world conditions .

- Mechanistic studies : Employ isotopic labeling (³²P/³³P) to differentiate phosphite uptake vs. phosphate competition .

- Statistical modeling : Multivariate analysis to isolate phosphite’s fungicidal effect from phosphate interference .

Advanced: What methodologies are used to study the degradation pathways of 2-methylphenyl dioctyl phosphite in environmental matrices?

Answer:

- Hydrolytic degradation : Simulate aqueous environments at pH 4–9, monitoring via LC-MS for breakdown products (e.g., phenol, 2-ethylhexanol) .

- Thermal stability : Thermogravimetric analysis (TGA) coupled with GC-MS to identify volatile degradation byproducts .

- Photolytic studies : UV irradiation experiments (254–365 nm) to assess photodegradation kinetics .

Advanced: How can researchers optimize catalytic applications of 2-methylphenyl dioctyl phosphite in cross-coupling reactions?

Answer:

- Ligand screening : Compare phosphite performance with phosphine ligands (e.g., Pd-catalyzed Suzuki-Miyaura coupling) .

- Reaction kinetics : Use in situ ³¹P NMR to track ligand coordination and catalyst activation .

- Solvent effects : Test polar vs. nonpolar solvents (e.g., DMF vs. toluene) to enhance reaction yields .

Advanced: What experimental approaches validate the antioxidant mechanism of 2-methylphenyl dioctyl phosphite in polymer stabilization?

Answer:

- Radical scavenging assays : Use DPPH or ABTS tests to quantify antioxidant activity .

- Polymer aging studies : Accelerated thermal aging (e.g., 70°C, 14 days) with FTIR monitoring of oxidation (carbonyl index) .

- Synergistic effects : Combine with phenolic antioxidants (e.g., BHT) to assess additive vs. antagonistic interactions .

Environmental & Safety: What are the exposure limits and disposal protocols for 2-methylphenyl dioctyl phosphite?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.